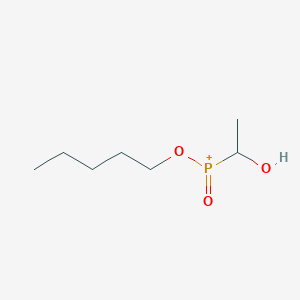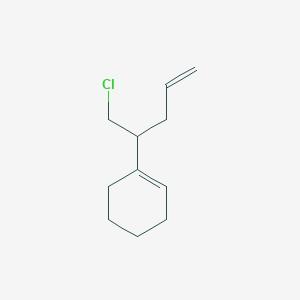![molecular formula C11H27AsN2O4 B14394260 Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite CAS No. 89865-06-5](/img/structure/B14394260.png)
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite is a complex organic compound that features both amine and arsenic functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite typically involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction is carried out at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.806 MPa. The product is then purified through distillation and rectification processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent for metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)methylamine: A related compound with similar amine functionalities.
Triethanolamine: Another compound with multiple hydroxyl and amine groups.
Uniqueness
The combination of hydroxyl, amine, and arsenic functionalities makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
89865-06-5 |
|---|---|
Formule moléculaire |
C11H27AsN2O4 |
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethoxy-methylarsanyl]oxyethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H27AsN2O4/c1-12(17-10-6-13(2)4-8-15)18-11-7-14(3)5-9-16/h15-16H,4-11H2,1-3H3 |
Clé InChI |
VLXSXSOPDIFYMM-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CCO[As](C)OCCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)
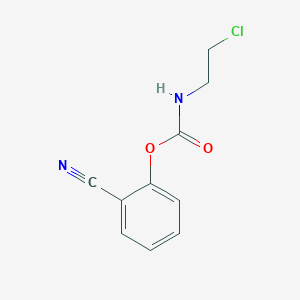

![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
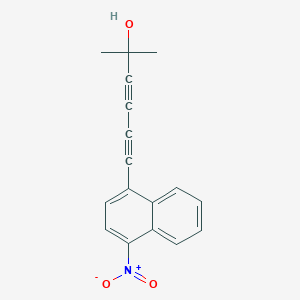
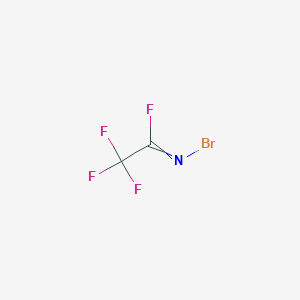
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
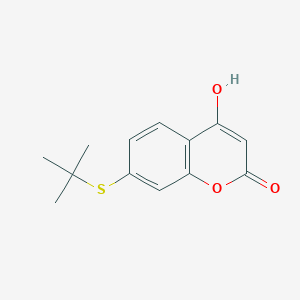

![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
